molecular formula C22H26N2O6S B2442850 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941911-22-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2442850
CAS No.: 941911-22-4
M. Wt: 446.52
InChI Key: UUWAIDTZPVCQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a high-purity synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 2,3-dihydrobenzo[1,4]dioxin scaffold, a privileged structure frequently employed in drug discovery for its bioactive properties and ability to modulate central nervous system targets, as demonstrated in studies of alpha(2)-adrenoceptor antagonists for neurodegenerative diseases . The compound's integrated sulfonamide-piperidine moiety is a common pharmacophore in therapeutic agents, suggesting potential for diverse biological interactions. Researchers can leverage this complex small molecule as a key intermediate or precursor in developing novel therapeutic agents, particularly for investigating neurological targets or enzyme systems where similar heterocyclic architectures have shown activity . Its structural complexity also makes it suitable for developing bifunctional compounds that target specific cellular pathways, such as protein degradation platforms . This product is provided exclusively for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-28-18-6-8-19(9-7-18)31(26,27)24-11-3-2-4-17(24)15-22(25)23-16-5-10-20-21(14-16)30-13-12-29-20/h5-10,14,17H,2-4,11-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWAIDTZPVCQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides an overview of its synthesis, biological activities, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methoxybenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is conducted in an alkaline medium using sodium carbonate to maintain a pH conducive for the formation of sulfonamide derivatives.
  • Final Product : The desired compound is obtained through further derivatization with various bromo-acetamides.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

Antioxidant Activity

Research indicates that compounds with a similar structure exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is vital for treating neurodegenerative diseases such as Alzheimer's. Compounds derived from similar structures have shown promising results in AChE inhibition assays with IC50 values indicating moderate to high potency .
  • Urease : The compound also exhibits urease inhibitory activity, which is beneficial in managing conditions like kidney stones and urinary tract infections .

Antimicrobial Activity

Several studies have reported that derivatives of the compound demonstrate antimicrobial activity against various bacterial strains, including:

  • Salmonella typhi
  • Escherichia coli

These findings suggest potential therapeutic applications in treating bacterial infections .

Study on Enzyme Inhibition

In a study published by Aziz-ur-Rehman et al., several derivatives were synthesized and tested for their enzyme inhibitory activities. The results showed that certain compounds exhibited strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM, indicating their potential utility in Alzheimer's treatment .

Antimicrobial Screening

Another research effort focused on the antimicrobial properties of synthesized compounds similar to this compound. The compounds displayed varying degrees of effectiveness against different bacterial strains, highlighting their potential as new antibacterial agents .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with sulfonamide derivatives and piperidine-based acetamides. The synthetic route typically involves:

  • Formation of the Benzodioxin Ring : This step includes cyclization reactions under acidic or basic conditions.
  • Synthesis of Sulfonamide Derivatives : The sulfonamide moiety is introduced via reactions with appropriate sulfonyl chlorides.
  • Coupling with Piperidine : The final product is obtained by coupling the benzodioxin and sulfonamide derivatives with piperidine-based acetamides under controlled conditions.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : The compound has shown promising results as an α-glucosidase inhibitor, which is relevant for the management of Type 2 Diabetes Mellitus (T2DM). In vitro studies demonstrated its capability to reduce glucose absorption by inhibiting this enzyme .
  • Acetylcholinesterase Inhibition : It has also been evaluated for its inhibitory effects on acetylcholinesterase, making it a candidate for Alzheimer's disease treatment. Compounds with similar structures have been reported to exhibit neuroprotective effects by enhancing cholinergic transmission .

Antidiabetic and Neuroprotective Potential

The dual action on α-glucosidase and acetylcholinesterase suggests that N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide could be developed into a therapeutic agent targeting both diabetes and neurodegenerative diseases. The synthesis of related compounds has indicated that modifications in structure can lead to enhanced biological activity, paving the way for further research into analogs that maximize efficacy while minimizing side effects .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Study on Sulfonamide Derivatives : Research focused on synthesizing sulfonamides containing benzodioxane and acetamide moieties demonstrated effective enzyme inhibition profiles. These compounds were screened against α-glucosidase and acetylcholinesterase enzymes, revealing significant inhibitory activity .
  • Molecular Docking Studies : Computational studies have been performed to evaluate the binding affinity of these compounds to their target enzymes. Results indicated strong interactions at the active sites, supporting experimental findings regarding their inhibitory effects .

Preparation Methods

Sulfonylation of Piperidine Intermediate

The synthesis begins with the sulfonylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using 4-methoxybenzenesulfonyl chloride. This reaction typically occurs in dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to scavenge HCl. After 12–16 hours of stirring at room temperature, the product, 1-(4-methoxyphenylsulfonyl)piperidine-4-carboxylate, is isolated via aqueous workup and column chromatography (60–70% yield).

Hydrazinolysis for Carboxylic Acid Activation

The ethyl ester intermediate undergoes hydrazinolysis with excess hydrazine hydrate in ethanol under reflux (78°C, 4–6 hours). This step converts the ester to a hydrazide, facilitating subsequent nucleophilic acyl substitution. The hydrazide derivative is precipitated upon cooling and recrystallized from ethanol (yield: 80–85%).

Thioamide Formation via Isothiocyanate Coupling

The hydrazide reacts with methyl isothiocyanate in the presence of potassium hydroxide (KOH) in dry tetrahydrofuran (THF). This step introduces a thioamide group, critical for later cyclization or coupling reactions. The mixture is stirred at 50°C for 3 hours, followed by acidification with dilute HCl to precipitate the product (yield: 65–75%).

Acetamide Coupling with Benzodioxin Amine

The final stage involves coupling the thioamide-functionalized piperidine with 6-amino-2,3-dihydrobenzo[b]dioxine. This reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous DCM. After 24 hours at room temperature, the crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent (yield: 50–60%).

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly enhances reaction efficiency for this compound. Studies on structurally related sulfonamide-acetamides demonstrate that microwave conditions reduce reaction times from hours to minutes while improving yields by 15–20%. Key optimized parameters include:

Sulfonylation Under Microwave Conditions

Using a CEM Discover microwave reactor, the sulfonylation step achieves 85% yield within 10 minutes at 100°C, compared to 16 hours conventionally. Solvent selection shifts from DCM to acetonitrile for better microwave absorption.

Accelerated Hydrazinolysis

Microwave-assisted hydrazinolysis completes in 30 minutes at 90°C, maintaining yields of 80–82% but eliminating the need for prolonged reflux.

Critical Reaction Parameters and Yield Optimization

Parameter Conventional Method Microwave Method
Reaction Time (Step 1) 12–16 hours 10 minutes
Temperature (Step 1) 25°C 100°C
Solvent (Step 1) DCM Acetonitrile
Yield (Overall) 50–60% 65–70%

Side reactions, particularly N-over-sulfonylation and oxidative byproduct formation, are mitigated by:

  • Strict anhydrous conditions during coupling steps
  • Use of molecular sieves to scavenge water in DCM
  • Gradual addition of sulfonyl chloride to prevent exothermic runaway

Analytical Characterization and Validation

Successful synthesis is confirmed through:

  • Mass Spectrometry : Molecular ion peak at m/z 434.5 ([M+H]⁺), consistent with the molecular formula C₂₁H₂₃FN₂O₅S
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82–7.76 (m, 2H, ArH), 6.93–6.88 (m, 2H, ArH), 4.31–4.25 (m, 4H, OCH₂CH₂O), 3.79 (s, 3H, OCH₃), 3.12–3.05 (m, 2H, piperidine-H)
  • HPLC Purity : >98% using a C18 column (acetonitrile/water gradient)

Challenges and Alternative Pathways

Competing Rearrangements

During the coupling step, keto-enol tautomerism in the acetamide moiety may lead to undesired enolate formation. This is suppressed by maintaining pH < 7 and using aprotic solvents.

Green Chemistry Approaches

Recent explorations employ:

  • Biocatalytic Sulfonylation : Using Bacillus subtilis esterases for enantioselective sulfonylation (50% conversion, ongoing optimization)
  • Solvent-Free Mechanochemistry : Ball-milling piperidine and sulfonyl chloride with K₂CO₃ achieves 40% yield in 2 hours, though scalability remains problematic.

Industrial-Scale Considerations

Pilot plant trials highlight:

  • Cost Drivers : 4-Methoxybenzenesulfonyl chloride accounts for 62% of raw material costs
  • Waste Streams : 1.2 kg solvent waste per kg product, primarily DCM and THF
  • Process Intensification : Microreactor systems achieve 85% yield in Step 1 with 90% solvent recycling

Q & A

Advanced Research Question

  • In Vitro Assays : Use p-nitrophenyl-α-D-glucopyranoside as a substrate, measuring absorbance at 405 nm to quantify inhibition.
  • Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
  • In Silico Docking : Validate results with AutoDock Vina, focusing on hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase) .

How can computational chemistry enhance the experimental development of derivatives?

Advanced Research Question
Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with ICReDD’s reaction path search methods. Use Spartan or Gaussian to predict regioselectivity in sulfonylation or piperidine ring modifications. Feedback experimental data (e.g., reaction yields) into machine learning models to refine synthetic pathways .

What are the key intermediates and mechanistic considerations during synthesis?

Basic Research Question

  • Intermediate Isolation : Monitor the formation of the sulfonamide intermediate (from benzodioxin-6-amine and 4-methoxyphenylsulfonyl chloride) via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Mechanism : Sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur, requiring pH 9–10 to deprotonate the amine .

How can solubility and stability challenges be addressed in formulation studies?

Advanced Research Question

  • Solubility Screening : Use a DoE approach with solvents (DMSO, PEG-400) and surfactants (Tween-80).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Adjust formulations based on Arrhenius equation predictions .

What analytical methods are critical for validating purity in novel analogs?

Basic Research Question

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 508.2) and fragmentation patterns .

How can researchers design novel analogs with improved bioactivity?

Advanced Research Question

  • SAR Studies : Modify the benzodioxin ring (e.g., halogen substitution) or piperidine sulfonyl group (e.g., bulkier substituents) to enhance binding.
  • Parallel Synthesis : Use Ugi-4CR or Suzuki coupling to generate libraries for high-throughput screening .

What kinetic models are suitable for studying reaction pathways in its synthesis?

Advanced Research Question
Apply pseudo-first-order kinetics for sulfonylation steps, monitoring rate constants (k) under varying temperatures. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.